![molecular formula C23H49NO3 B14281497 2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol) CAS No. 136765-14-5](/img/structure/B14281497.png)
2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol) is a complex organic compound characterized by its unique structure, which includes a hexadecyloxy group attached to a propyl chain, linked to an azanediyl group, and further connected to two ethan-1-ol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol) typically involves a multi-step process. One common method includes the reaction of hexadecyloxypropylamine with ethylene oxide under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The process may also include purification steps such as distillation or chromatography to isolate the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary alcohols.
Wissenschaftliche Forschungsanwendungen
2,2’-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of membrane biology due to its amphiphilic nature, which allows it to interact with lipid bilayers.
Industry: The compound can be used in the formulation of surfactants and emulsifiers due to its ability to reduce surface tension.
Wirkmechanismus
The mechanism by which 2,2’-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol) exerts its effects is largely dependent on its interaction with other molecules. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules across the membrane. The molecular targets and pathways involved may include interactions with membrane proteins or lipids, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol): is similar to other amphiphilic compounds such as:
Uniqueness
The uniqueness of 2,2’-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol) lies in its specific chain length and functional groups, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring specific interactions with lipid membranes or other amphiphilic environments.
Eigenschaften
CAS-Nummer |
136765-14-5 |
|---|---|
Molekularformel |
C23H49NO3 |
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
2-[3-hexadecoxypropyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C23H49NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-27-23-16-17-24(18-20-25)19-21-26/h25-26H,2-23H2,1H3 |
InChI-Schlüssel |
CQRMCEDTUNKWRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCCCN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


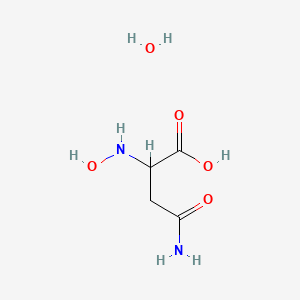
![2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281425.png)
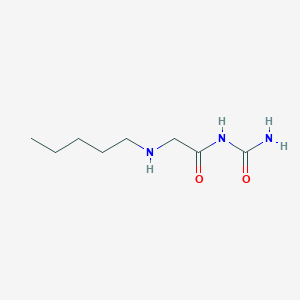

![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)
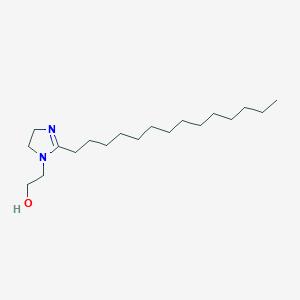
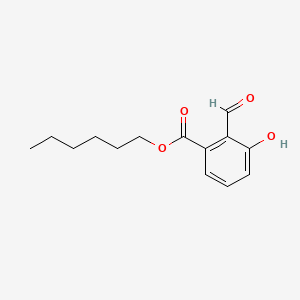
![1-Methylcyclohepta[d]imidazol-1-ium iodide](/img/structure/B14281462.png)
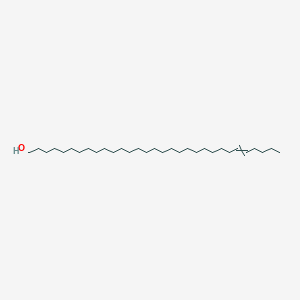

![6-[({8-[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate](/img/structure/B14281475.png)
![3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14281487.png)

![tert-butyl (2S)-2-[(1S,2R)-1-hydroxy-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14281513.png)
